![molecular formula C9H15N3O B2796514 6-[2-(Dimethylamino)ethoxy]pyridin-3-amine CAS No. 884341-06-4](/img/structure/B2796514.png)

6-[2-(Dimethylamino)ethoxy]pyridin-3-amine

概要

説明

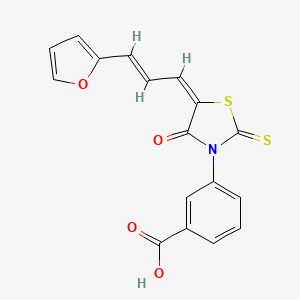

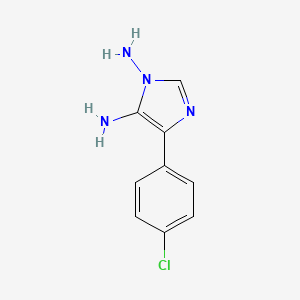

“6-[2-(Dimethylamino)ethoxy]pyridin-3-amine” is an organic compound . It has a molecular formula of C9H15N3O and a molecular weight of 181.23 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with an amino group at the 3-position and a dimethylaminoethoxy group at the 6-position .科学的研究の応用

1. Polymer Solar Cells

6-[2-(Dimethylamino)ethoxy]pyridin-3-amine has been applied in polymer solar cells. A study demonstrated its use in increasing electron mobility, which is critical for enhancing the efficiency of these cells. This application in solar cells could be a significant step towards more efficient renewable energy technologies (Lv et al., 2014).

2. Copolymerization Studies

This compound plays a role in the copolymerization of cyclohexene oxide and carbon dioxide. It has been used as a catalyst in this process, demonstrating potential in the synthesis of polycarbonates, which are important in various industrial applications (Devaine-Pressing et al., 2015).

3. Synthesis of Chemical Structures

It has also been used in the synthesis of specific chemical structures like 2,7-naphthyridines and pyrano[3,4-c]pyridinium salts, as shown in a study involving the reaction of 1H-pyrano[3,4-c]pyran-7-ium perchlorates with ammonium acetate and amines (Suzdalev et al., 2019).

4. Environmental Synthesis Methods

Another application is in the synthesis of mono and bis amino-5H-chromeno[3,4-c]pyridin-5-one derivatives, highlighting a more environmentally friendly and simple synthesis pathway. This could have implications in the development of greener chemistry practices (Kibou et al., 2016).

5. Enantiomeric Recognition Studies

This compound is also significant in the synthesis of enantiomerically pure dimethyl-substituted pyridino-18-crown-6 ethers. These ethers have potential applications in enantiomeric recognition studies, which are crucial in pharmaceutical and chemical research (Kupai et al., 2011).

特性

IUPAC Name |

6-[2-(dimethylamino)ethoxy]pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-12(2)5-6-13-9-4-3-8(10)7-11-9/h3-4,7H,5-6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXKHIYFTNGUKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=NC=C(C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-fluorophenyl)sulfonyl]acrylate](/img/structure/B2796434.png)

![2-(2-methoxyphenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2796438.png)

![Benzo[d]thiazol-2-yl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2796445.png)

![N-(4-(benzyloxy)phenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2796448.png)

![6-Methyl-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B2796451.png)

![2-chloro-N-{1H-pyrazolo[3,4-b]pyridin-3-yl}acetamide](/img/structure/B2796454.png)